![molecular formula C16H11Cl2N3O2 B2498192 2,4-dicloro-N-(2-metil-4-oxo-4H-pirido[1,2-a]pirimidin-3-il)benzamida CAS No. 920487-11-2](/img/structure/B2498192.png)

2,4-dicloro-N-(2-metil-4-oxo-4H-pirido[1,2-a]pirimidin-3-il)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

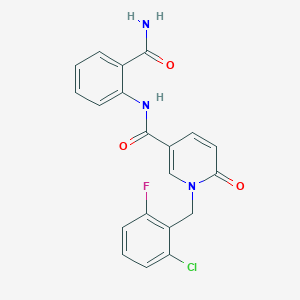

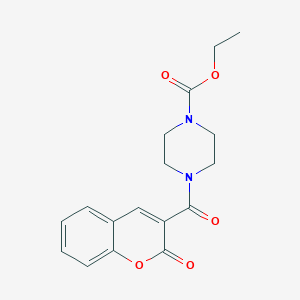

2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a synthetic organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-one derivatives. This compound is characterized by its complex structure, which includes a dichlorobenzamide moiety and a pyrido[1,2-a]pyrimidin-4-one core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los compuestos heterocíclicos de pirimidina, incluido este, han demostrado tener actividad anticancerígena potencial . Pueden interferir con el crecimiento y la proliferación de las células cancerosas, lo que los convierte en un área prometedora de investigación para nuevos tratamientos contra el cáncer.

Actividad Antiviral

Estos compuestos también han demostrado tener propiedades antivirales . Pueden inhibir la replicación de ciertos virus, lo que podría utilizarse potencialmente para desarrollar nuevos medicamentos antivirales.

Actividad Antimicrobiana

Los compuestos heterocíclicos de pirimidina han demostrado tener actividad antimicrobiana . Pueden inhibir el crecimiento de ciertas bacterias y hongos, lo que podría ser útil en el desarrollo de nuevos medicamentos antimicrobianos.

Actividad Antiinflamatoria

Estos compuestos han demostrado tener propiedades antiinflamatorias . Pueden reducir la inflamación en el cuerpo, lo que podría ser útil para tratar afecciones como la artritis o la enfermedad inflamatoria intestinal.

Actividad Analgésica

Los compuestos heterocíclicos de pirimidina han demostrado tener propiedades analgésicas (para aliviar el dolor) . Podrían utilizarse potencialmente para desarrollar nuevos medicamentos para aliviar el dolor.

Actividad Antioxidante

Estos compuestos han demostrado tener propiedades antioxidantes . Los antioxidantes pueden proteger las células del cuerpo del daño causado por los radicales libres, lo que podría ayudar potencialmente a prevenir una variedad de afecciones de salud.

Actividad Antimalárica

Los compuestos heterocíclicos de pirimidina han demostrado tener propiedades antimaláricas . Pueden inhibir el crecimiento de los parásitos que causan la malaria, lo que podría ser útil en el desarrollo de nuevos medicamentos antimaláricos.

Síntesis Química

Este compuesto puede utilizarse en la síntesis de otros compuestos complejos . Puede reaccionar con otras sustancias para producir nuevos compuestos, lo que podría ser útil en diversas áreas de la investigación química.

Mecanismo De Acción

Target of Action

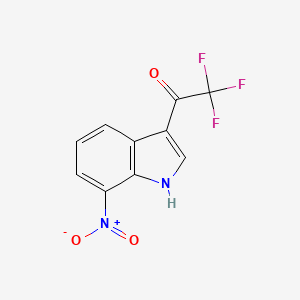

Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

For instance, imidazole derivatives show a broad range of chemical and biological properties , and indole derivatives possess various biological activities .

Biochemical Pathways

For example, indole derivatives have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

It is known that imidazole, a compound with a similar structure, is highly soluble in water and other polar solvents , which may suggest good bioavailability for this compound.

Result of Action

Based on the biological activities of related compounds, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels .

Action Environment

It is known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

Análisis Bioquímico

Biochemical Properties

The compound 2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is known to interact with various enzymes and proteins These interactions play a crucial role in its biochemical reactions

Cellular Effects

This compound has been found to exhibit promising antimicrobial activity and anticancer properties It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied.

Dosage Effects in Animal Models

The effects of 2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide typically involves multi-step reactions. One common synthetic route includes the following steps:

Formation of the pyrido[1,2-a]pyrimidin-4-one core: This step involves the condensation of appropriate starting materials, such as 2-aminopyridine and a suitable aldehyde or ketone, under acidic or basic conditions to form the pyrido[1,2-a]pyrimidin-4-one scaffold.

Amidation: The final step involves the coupling of the dichlorinated benzamide with the pyrido[1,2-a]pyrimidin-4-one core through an amidation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in the pyrido[1,2-a]pyrimidin-4-one core can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The methyl group on the pyrido[1,2-a]pyrimidin-4-one core can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (triethylamine, pyridine)

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, THF)

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents

Propiedades

IUPAC Name |

2,4-dichloro-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O2/c1-9-14(16(23)21-7-3-2-4-13(21)19-9)20-15(22)11-6-5-10(17)8-12(11)18/h2-8H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKLQLSWOLSNKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-bromobenzoyl)piperazine](/img/structure/B2498111.png)

![1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B2498114.png)

![1-Iodo-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2498116.png)

![N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2498119.png)

![Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate](/img/structure/B2498123.png)

![tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B2498124.png)

![N-(1-cyanocyclopentyl)-2-[methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amino]acetamide](/img/structure/B2498127.png)

![N-(4-chlorophenyl)-2-({9-[(4-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2498129.png)